molecular formula C20H21BrN4O3 B12241910 4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one

4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one

Cat. No.: B12241910
M. Wt: 445.3 g/mol
InChI Key: ALVIWAUYPINQPZ-UHFFFAOYSA-N
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Description

4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyrimidine moiety, a piperidine ring, and a phenylpyrrolidinone group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-bromopyrimidine with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the phenylpyrrolidinone group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial methods often employ optimized reaction parameters, such as temperature, pressure, and catalyst concentration, to enhance yield and efficiency. Continuous flow reactors and automated synthesis systems are commonly used in industrial production to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds. Substitution reactions can result in the formation of various substituted pyrimidine derivatives .

Scientific Research Applications

4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Bromopyrimidin-2-yl)oxy]aniline
  • tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate
  • 4-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile

Uniqueness

4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C20H21BrN4O3

Molecular Weight

445.3 g/mol

IUPAC Name

4-[4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C20H21BrN4O3/c21-15-11-22-20(23-12-15)28-17-6-8-24(9-7-17)19(27)14-10-18(26)25(13-14)16-4-2-1-3-5-16/h1-5,11-12,14,17H,6-10,13H2

InChI Key

ALVIWAUYPINQPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Br)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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